Cas no 762292-63-7 (1-Bromo-3-(bromomethyl)-5-chlorobenzene)

1-Bromo-3-(bromomethyl)-5-chlorobenzene is a halogenated aromatic compound featuring both bromine and chlorine substituents on a benzene ring. Its structure, incorporating reactive bromomethyl and bromo groups, makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions and further functionalization. The presence of multiple halogen atoms enhances its utility in nucleophilic substitution and metal-catalyzed transformations. This compound is valued for its stability under standard conditions and its role in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its well-defined reactivity profile allows for precise modifications, making it a useful building block in complex molecular architectures.
1-Bromo-3-(bromomethyl)-5-chlorobenzene structure
762292-63-7 structure
商品名:1-Bromo-3-(bromomethyl)-5-chlorobenzene
CAS番号:762292-63-7
MF:C7H5ClBr2
メガワット:284.3756
MDL:MFCD09261035
CID:550229
PubChem ID:22324264

1-Bromo-3-(bromomethyl)-5-chlorobenzene 化学的及び物理的性質

名前と識別子

    • Benzene,1-bromo-3-(bromomethyl)-5-chloro-
    • 1-bromo-3-(bromomethyl)-5-chlorobenzene
    • 3-Bromo-5-chlorobenzyl bromide
    • 1-Bromo-3-bromomethyl-5-chlorobenzene
    • BS-24391
    • 3-bromo-5-chloro-benzylbromide
    • Benzene, 1-bromo-3-(bromomethyl)-5-chloro-
    • EN300-252558
    • CS-0455595
    • 1-bromo-3-bromomethyl-5-chloro-benzene
    • AKOS025296110
    • DTXSID40624789
    • SCHEMBL3983596
    • JDJGQVIVJNGFPH-UHFFFAOYSA-N
    • 762292-63-7
    • 1-Bromo-3-(bromomethyl)-5-chlorobenzene
    • MDL: MFCD09261035
    • インチ: InChI=1S/C7H5Br2Cl/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2
    • InChIKey: JDJGQVIVJNGFPH-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=C(C=C1Br)Cl)CBr

計算された属性

  • せいみつぶんしりょう: 281.84500
  • どういたいしつりょう: 281.84465g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 108
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

  • PSA: 0.00000
  • LogP: 3.99740

1-Bromo-3-(bromomethyl)-5-chlorobenzene セキュリティ情報

1-Bromo-3-(bromomethyl)-5-chlorobenzene 税関データ

  • 税関コード:2903999090
  • 税関データ:

    中国税関番号:

    2903999090

    概要:

    29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

1-Bromo-3-(bromomethyl)-5-chlorobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-252558-0.25g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
0.25g
$112.0 2024-06-19
Enamine
EN300-252558-0.5g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
0.5g
$176.0 2024-06-19
Enamine
EN300-252558-5.0g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
5.0g
$710.0 2024-06-19
Enamine
EN300-252558-0.1g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
0.1g
$79.0 2024-06-19
Enamine
EN300-252558-10.0g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
10.0g
$1280.0 2024-06-19
Enamine
EN300-252558-1g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
1g
$227.0 2023-09-14
A2B Chem LLC
AC52344-25g
1-Bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 96%
25g
$2708.00 2024-04-19
A2B Chem LLC
AC52344-5g
1-Bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 96%
5g
$853.00 2024-04-19
TRC
B680728-100mg
1-Bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7
100mg
$ 150.00 2023-09-08
Enamine
EN300-252558-2.5g
1-bromo-3-(bromomethyl)-5-chlorobenzene
762292-63-7 95%
2.5g
$408.0 2024-06-19

1-Bromo-3-(bromomethyl)-5-chlorobenzene 合成方法

1-Bromo-3-(bromomethyl)-5-chlorobenzene 関連文献

1-Bromo-3-(bromomethyl)-5-chlorobenzeneに関する追加情報

Chemical Profile of 1-Bromo-3-(bromomethyl)-5-chlorobenzene (CAS No. 762292-63-7)

1-Bromo-3-(bromomethyl)-5-chlorobenzene, identified by the CAS number 762292-63-7, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a benzene ring substituted with bromine, bromomethyl, and chlorine atoms at specific positions, exhibits unique reactivity that makes it valuable for constructing more complex molecular architectures. The strategic placement of these halogen atoms imparts distinct electronic and steric properties, enabling its utility in diverse synthetic pathways.

The structural motif of 1-Bromo-3-(bromomethyl)-5-chlorobenzene positions it as a versatile building block for the synthesis of agrochemicals, dyes, and pharmaceuticals. The presence of both bromo and bromomethyl groups allows for selective functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, which are pivotal in constructing biaryl frameworks prevalent in many bioactive molecules. Additionally, the chlorine substituent can participate in nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities.

In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their role as key intermediates in drug discovery. 1-Bromo-3-(bromomethyl)-5-chlorobenzene has been utilized in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial compounds. For instance, studies have demonstrated its application in generating substituted biphenyl derivatives known to modulate enzyme activity. The ability to introduce additional functional groups onto this scaffold allows for fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a valuable asset in medicinal chemistry.

The compound’s reactivity also makes it relevant in materials science, particularly in the development of organic semiconductors and liquid crystals. The halogen atoms enhance intermolecular interactions, influencing packing arrangements and electronic properties. Researchers have explored derivatives of 1-Bromo-3-(bromomethyl)-5-chlorobenzene to develop novel materials with improved charge transport capabilities, which are essential for optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Advances in computational chemistry have further illuminated the potential of 1-Bromo-3-(bromomethyl)-5-chlorobenzene as a synthetic intermediate. Molecular modeling studies suggest that its structure optimally balances steric hindrance and electronic accessibility, making it an efficient precursor for multi-step syntheses. These predictions have guided experimental efforts, leading to streamlined protocols for producing complex molecules with high yields and purity.

The growing demand for sustainable chemical processes has also spurred interest in greener synthetic routes involving 1-Bromo-3-(bromomethyl)-5-chlorobenzene. Catalytic methods that minimize waste and energy consumption have been investigated extensively. For example, transition-metal-catalyzed reactions under mild conditions have been optimized to utilize this compound more efficiently. Such innovations align with global efforts to reduce the environmental footprint of chemical manufacturing while maintaining high product quality.

Future research directions may explore novel applications of 1-Bromo-3-(bromomethyl)-5-chlorobenzene in emerging fields such as biodegradable polymers and nanotechnology. Its structural versatility could be leveraged to design polymers with tailored mechanical properties or to functionalize nanoparticles for targeted drug delivery systems. As synthetic methodologies continue to evolve, this compound is poised to remain a cornerstone in the development of innovative chemical solutions.

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